methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate
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Overview
Description
Methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a hydrazinesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
- Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl3-{2-[N’-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is unique due to its combination of a fluorophenyl group and a hydrazinesulfonyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16FN3O5S2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 3-[[2-[(4-fluorophenyl)-(methylamino)sulfamoyl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16FN3O5S2/c1-17-19(11-5-3-10(16)4-6-11)26(22,23)9-13(20)18-12-7-8-25-14(12)15(21)24-2/h3-8,17H,9H2,1-2H3,(H,18,20) |
InChI Key |
JLEMNZVBXWIUEG-UHFFFAOYSA-N |
Canonical SMILES |
CNN(C1=CC=C(C=C1)F)S(=O)(=O)CC(=O)NC2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
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